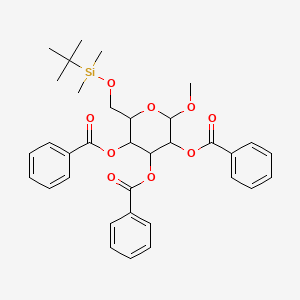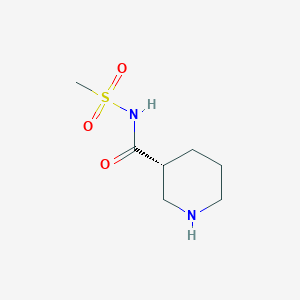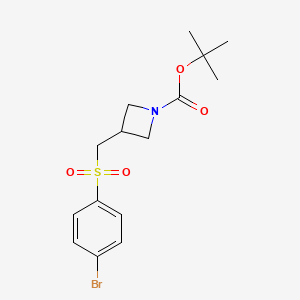
4-Chloro-5-isobutylthiophene-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-isobutylthiophene-2-carbohydrazide is a chemical compound with the molecular formula C₉H₁₃ClN₂OS and a molecular weight of 232.73 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chloro substituent at the 4-position, an isobutyl group at the 5-position, and a carbohydrazide functional group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-isobutylthiophene-2-carbohydrazide typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.
Introduction of substituents: The chloro and isobutyl groups can be introduced through electrophilic substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while the isobutyl group can be introduced via Friedel-Crafts alkylation using isobutyl chloride and a Lewis acid catalyst.
Formation of the carbohydrazide group: The carbohydrazide group can be introduced by reacting the corresponding ester or acid chloride with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-isobutylthiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbohydrazide group can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-isobutylthiophene-2-carbohydrazide has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-isobutylthiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-5-methylthiophene-2-carbohydrazide: Similar structure but with a methyl group instead of an isobutyl group.
4-Chloro-5-ethylthiophene-2-carbohydrazide: Similar structure but with an ethyl group instead of an isobutyl group.
4-Chloro-5-propylthiophene-2-carbohydrazide: Similar structure but with a propyl group instead of an isobutyl group.
Uniqueness
4-Chloro-5-isobutylthiophene-2-carbohydrazide is unique due to the presence of the isobutyl group, which may confer different steric and electronic properties compared to its methyl, ethyl, and propyl analogs.
Eigenschaften
CAS-Nummer |
1399659-56-3 |
|---|---|
Molekularformel |
C9H13ClN2OS |
Molekulargewicht |
232.73 g/mol |
IUPAC-Name |
4-chloro-5-(2-methylpropyl)thiophene-2-carbohydrazide |
InChI |
InChI=1S/C9H13ClN2OS/c1-5(2)3-7-6(10)4-8(14-7)9(13)12-11/h4-5H,3,11H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
JTIZBKWNTQCNNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=C(C=C(S1)C(=O)NN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Z)-2-(2-hydroxyethyl)octadec-9-enoyl]azanium acetate](/img/structure/B12073593.png)
![6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073596.png)




![2-(3-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12073626.png)

![7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12073637.png)



![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)
